molecular formula C16H29NO5 B1668106 Butoctamide semisuccinate CAS No. 32838-28-1

Butoctamide semisuccinate

Cat. No. B1668106
CAS RN: 32838-28-1
M. Wt: 315.4 g/mol
InChI Key: CQONVBIGUJWUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butoctamide semisuccinate, also known as butoctamide hydrogen succinate or Listomin S, is a molecule with the formula C16H29NO5 . It has a molecular weight of 315.41 . It is known to stimulate serotonin release from rat peritoneal mast cells . Butoctamide semisuccinate is a structurally novel hypnotic agent useful in the treatment of insomnia .


Molecular Structure Analysis

The molecular structure of Butoctamide semisuccinate consists of 16 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact mass is 315.2046 .


Physical And Chemical Properties Analysis

Butoctamide semisuccinate is a colorless viscous oil . It has a molecular weight of 315.41 and a formula of C16H29NO5 . The pKa value is 13.38, indicating it has acidic properties .

Scientific Research Applications

1. Effects on Sleep Patterns

  • Application : Butoctamide hydrogen succinate (BAHS), a variant of butoctamide semisuccinate, has been shown to influence sleep patterns, particularly REM sleep. Research indicates it can be beneficial in stabilizing sleep and increasing REM sleep without significantly altering other sleep stages or overall sleep time. This effect has been observed in both young and aged subjects, as well as in patients with specific conditions like Down's syndrome.
    • References :
      • Okudaira, N., Torii, S., & Endo, S. (2004). The effect of butoctamide hydrogen succinate on nocturnal sleep: All-night polygraphical studies. Psychopharmacology, 70, 117-121. Consensus Paper Details
      • Hayashi, Y., Otomo, E., Okudaira, N., & Endo, S. (2004). Drug-increased REM sleep in aged subjects: Butoctamide hydrogen succinate (BAHS). Psychopharmacology, 77, 367-370. Consensus Paper Details
      • Grubar, J., Gigli, G., Colognola, R., Ferri, R., Musumeci, S., & Bergonzi, P. (2004). Sleep patterns of Down's syndrome children: Effects of butoctamide hydrogen succinate (BAHS) administration. Psychopharmacology, 90, 119-122. Consensus Paper Details
  • Application : BAHS has been studied for its effects on psychomotor function. Notably, it exhibited minimal impact on psychomotor performance and standing steadiness in healthy volunteers, differing from other hypnotic drugs like nitrazepam.
    • References :
      • Tazaki, T., Tada, K., Nogami, Y., Takemura, N., & Ishikawa, K. (2004). Effects of butoctamide hydrogen succinate and nitrazepam on psychomotor function and EEG in healthy volunteers. Psychopharmacology, 97, 370-375. Consensus Paper Details

Safety And Hazards

There is limited information available on the safety and hazards of Butoctamide semisuccinate. It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area .

properties

IUPAC Name

4-[4-(2-ethylhexylamino)-4-oxobutan-2-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO5/c1-4-6-7-13(5-2)11-17-14(18)10-12(3)22-16(21)9-8-15(19)20/h12-13H,4-11H2,1-3H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQONVBIGUJWUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)CC(C)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32266-82-3 (calcium salt[2:1])
Record name Butoctamide semisuccinate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4057716
Record name Butoctamide semisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butoctamide semisuccinate

CAS RN

32838-28-1
Record name 1-[3-[(2-Ethylhexyl)amino]-1-methyl-3-oxopropyl] butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32838-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoctamide semisuccinate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butoctamide semisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTOCTAMIDE SEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F58251NT6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butoctamide semisuccinate
Reactant of Route 2
Reactant of Route 2
Butoctamide semisuccinate
Reactant of Route 3
Butoctamide semisuccinate
Reactant of Route 4
Butoctamide semisuccinate
Reactant of Route 5
Reactant of Route 5
Butoctamide semisuccinate
Reactant of Route 6
Reactant of Route 6
Butoctamide semisuccinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.